molecular formula C16H24N2O2 B112077 (S)-1-Boc-2-benzylpiperazine CAS No. 169447-86-3

(S)-1-Boc-2-benzylpiperazine

Cat. No.: B112077
CAS No.: 169447-86-3
M. Wt: 276.37 g/mol
InChI Key: QKUHUJCLUFLGCI-AWEZNQCLSA-N
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Description

(S)-1-Boc-2-benzylpiperazine is a chiral compound belonging to the piperazine family. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom and a benzyl group attached to the piperazine ring. This compound is of significant interest in organic synthesis and medicinal chemistry due to its versatile reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-Boc-2-benzylpiperazine typically involves the following steps:

    Protection of Piperazine: The piperazine ring is first protected by introducing the Boc group. This is usually achieved by reacting piperazine with di-tert-butyl dicarbonate in the presence of a base such as triethylamine.

    Introduction of the Benzyl Group: The protected piperazine is then reacted with benzyl bromide or benzyl chloride in the presence of a base like sodium hydride or potassium carbonate to introduce the benzyl group at the desired position.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and automated systems to control temperature, pressure, and reagent addition.

Chemical Reactions Analysis

Types of Reactions: (S)-1-Boc-2-benzylpiperazine undergoes various chemical reactions, including:

    Oxidation: The benzyl group can be oxidized to form benzyl alcohol or benzaldehyde under appropriate conditions.

    Reduction: The compound can be reduced to remove the Boc protecting group, yielding the free amine.

    Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles such as sodium azide or thiolates in the presence of a suitable solvent like dimethylformamide.

Major Products:

    Oxidation: Benzyl alcohol, benzaldehyde.

    Reduction: Free amine (piperazine).

    Substitution: Various substituted piperazines depending on the nucleophile used.

Scientific Research Applications

(S)-1-Boc-2-benzylpiperazine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.

    Medicine: It serves as a building block in the synthesis of drugs targeting neurological disorders and other diseases.

    Industry: The compound is used in the production of specialty chemicals and as a precursor in the synthesis of polymers and other materials.

Mechanism of Action

The mechanism of action of (S)-1-Boc-2-benzylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc group provides steric hindrance, influencing the compound’s binding affinity and selectivity. The benzyl group can participate in π-π interactions, further stabilizing the compound’s binding to its target. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

    ®-1-Boc-2-benzylpiperazine: The enantiomer of (S)-1-Boc-2-benzylpiperazine, differing in the spatial arrangement of atoms.

    1-Boc-4-benzylpiperazine: A structural isomer with the benzyl group attached to a different position on the piperazine ring.

    1-Benzylpiperazine: A simpler analogue without the Boc protecting group.

Uniqueness: this compound is unique due to its chiral nature and the presence of both the Boc protecting group and the benzyl group. This combination provides distinct reactivity and selectivity, making it valuable in asymmetric synthesis and the development of chiral drugs.

Properties

IUPAC Name

tert-butyl (2S)-2-benzylpiperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2/c1-16(2,3)20-15(19)18-10-9-17-12-14(18)11-13-7-5-4-6-8-13/h4-8,14,17H,9-12H2,1-3H3/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKUHUJCLUFLGCI-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCNCC1CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCNC[C@@H]1CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10590508
Record name tert-Butyl (2S)-2-benzylpiperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10590508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

169447-86-3
Record name 1,1-Dimethylethyl (2S)-2-(phenylmethyl)-1-piperazinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=169447-86-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl (2S)-2-benzylpiperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10590508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S)-2-Benzylpiperazine, N1-BOC protected
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